

An In-Depth Technical Guide to the Physical Properties of n-Undecylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Undecylbenzene

Cat. No.: B3432634

[Get Quote](#)

This guide provides a comprehensive overview of the fundamental physical properties of **n-undecylbenzene**, a long-chain alkylbenzene of significant interest in various industrial and research applications. The following sections detail these properties, the methodologies for their determination, and the scientific principles that underpin these experimental choices. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's physical characteristics.

Introduction to n-Undecylbenzene

n-Undecylbenzene (also known as 1-phenylundecane) is an aromatic hydrocarbon characterized by a benzene ring substituted with an eleven-carbon alkyl chain. Its molecular structure imparts a dual nature: a polar aromatic head and a nonpolar aliphatic tail. This amphiphilic character, though weak, influences its physical behavior and applications, which range from its use as a solvent and in the production of surfactants to its role as a non-volatile carrier in various formulations. Accurate knowledge of its physical properties is paramount for process design, quality control, and predicting its environmental fate and transport.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for **n-undecylbenzene** is presented below. These values represent a consensus from established chemical databases and supplier specifications.

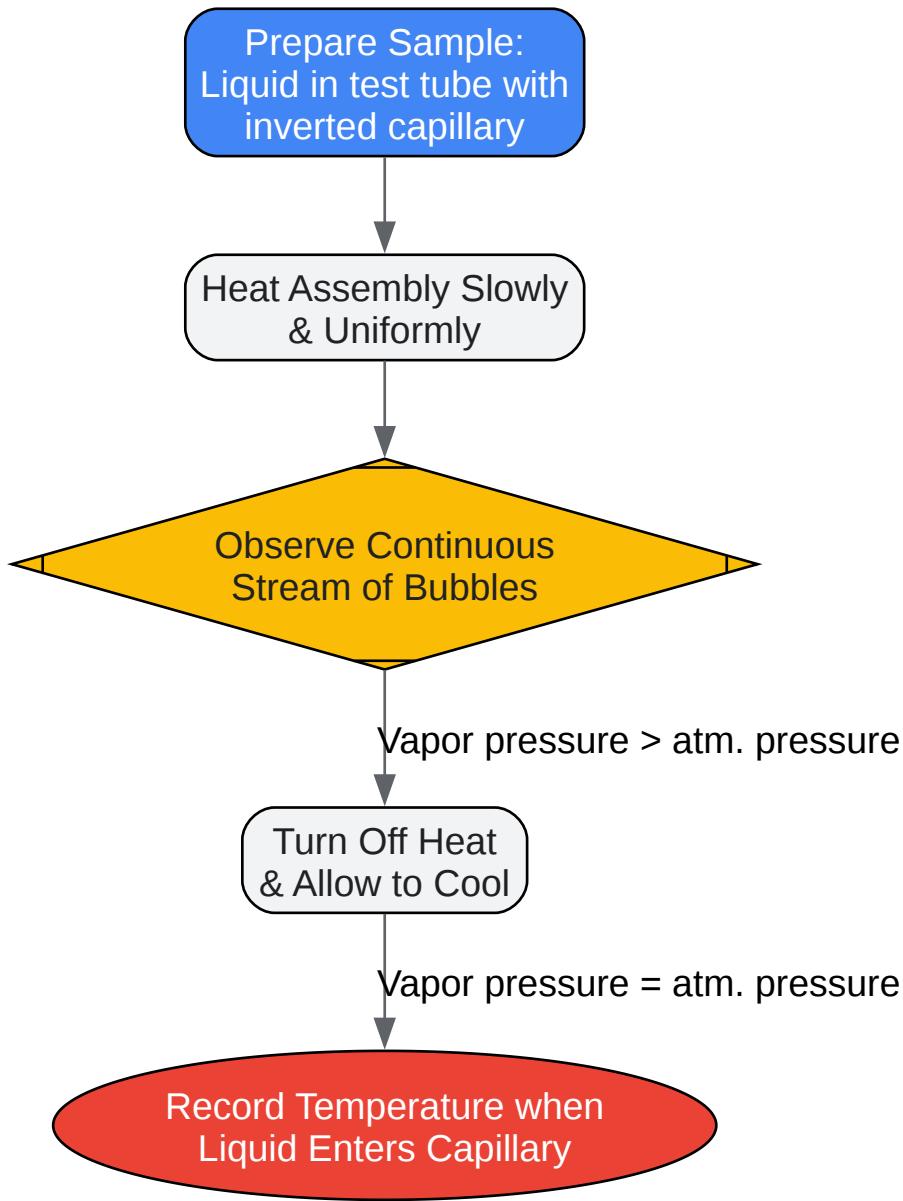
Property	Value
Molecular Formula	$C_{17}H_{28}$ [1] [2] [3] [4]
Molecular Weight	232.41 g/mol [1] [2] [4]
Appearance	Colorless liquid with a mild odor [1] [3]
Density	0.855 g/cm ³ at 20 °C (68 °F) [1] [3]
Boiling Point	316 °C (601 °F) at 760 mmHg [1] [3]
Melting Point	-5 °C (23 °F) [1] [3] [4]
Refractive Index (n _D ²⁰)	1.4828 [1] [3]
Water Solubility	Insoluble [1]

Experimental Determination of Physical Properties

The precise and accurate determination of physical properties is fundamental to chemical characterization. The following sections describe the standard methodologies for measuring the key physical parameters of liquid organic compounds like **n-undecylbenzene**. The choice of these methods is dictated by their precision, reproducibility, and the specific nature of the analyte.

Density Measurement

The density of a liquid is a critical parameter for volume-to-mass conversions and for quality control. For liquid hydrocarbons like **n-undecylbenzene**, the oscillating U-tube digital density meter is the industry standard.


Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The causality for choosing this method lies in its high precision (typically to ± 0.0001 g/cm³), small sample volume requirement (approximately 1-2 mL), and speed of measurement, which minimizes evaporative losses of any volatile impurities.[\[2\]](#)[\[5\]](#) The instrument operates on the principle of magneto-electrically induced oscillation of a U-shaped glass tube. The frequency of oscillation is directly related to the mass of the liquid within the tube. By calibrating with fluids of

known density (such as dry air and pure water), the density of the unknown sample can be accurately determined.[2]

Experimental Protocol:

- Calibration: The instrument is calibrated using dry air and high-purity water at the measurement temperature (e.g., 20 °C).
- Sample Injection: A small volume of **n-undecylbenzene** is injected into the thermostatted U-tube, ensuring no air bubbles are present.[3] For opaque liquids, automatic bubble detection is crucial.[3]
- Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.
- Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.

[Click to download full resolution via product page](#)

Capillary Method for Boiling Point Determination.

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a crucial physical constant. Since n-**undecylbenzene** has a melting point of -5 °C, this determination requires a cryostatic apparatus.

Methodology: ASTM E324 - Capillary Tube Method with Cryostat [8] The principle is similar to boiling point determination but involves observing the phase transition from solid to liquid. A narrow melting range is indicative of high purity. [8][9]The capillary method is preferred for its small sample requirement and precision. [10] Experimental Protocol:

- Sample Preparation: A small amount of solidified n-**undecylbenzene** (frozen using a cold bath) is packed into a capillary tube. [9][10][11]2. Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cryostat capable of controlled heating from sub-zero temperatures.
- Heating: The temperature is ramped up slowly (e.g., 1-2 °C per minute) near the expected melting point. 4. Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has transformed into a liquid (final melting point) are recorded. This range is the melting range.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a unique physical property that is sensitive to temperature and the wavelength of light used. It is valuable for identifying a substance and assessing its purity.

Methodology: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids. [12][13][14]Its choice is justified by its ease of use, high precision, and the ability to work with just a few drops of sample. [14][15][16]The instrument operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample. [14][15]

Experimental Protocol:

- Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water ($n_{D^{20}} = 1.3330$). [12][13]2. Sample Application: A few drops of n-**undecylbenzene** are placed on the clean, dry surface of the measuring prism. [15][16]3. Measurement: The prisms are closed, and light (typically from a sodium lamp, D-line at 589

nm) is passed through the sample. The user looks through the eyepiece and adjusts the controls until the light/dark boundary is sharp and aligned with the crosshairs. [12][13][15]4. Reading: The refractive index is read directly from the instrument's calibrated scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Water Solubility

Determining the aqueous solubility of highly hydrophobic compounds like n-**undecylbenzene** is challenging due to their very low solubility. [4]Standard methods often involve long equilibration times and sensitive analytical techniques to quantify the low concentrations in the aqueous phase.

Methodology: Slow-Stir Method [4] This method is chosen to avoid the formation of micro-emulsions that can lead to an overestimation of the true dissolved concentration. It involves gently mixing the compound with water for an extended period to reach saturation, followed by separation of the phases and analysis of the aqueous phase.

Experimental Protocol:

- Equilibration: A volume of high-purity water is placed in a flask with an excess of n-**undecylbenzene**. The mixture is stirred slowly for an extended period (e.g., 24-48 hours) at a constant temperature to allow equilibrium to be reached.
- Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the aqueous and organic phases.
- Sampling and Analysis: A sample of the aqueous phase is carefully removed, ensuring no organic phase is included. The concentration of n-**undecylbenzene** in the water sample is then determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS) after a suitable extraction step (e.g., with chloroform). [1]

Purity Assessment by Gas Chromatography

While not a physical property in the same vein as those above, the purity of the n-**undecylbenzene** sample underpins the accuracy of all other measurements. Gas

chromatography is the premier technique for assessing the purity of volatile and semi-volatile organic compounds.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is chosen for its exceptional resolving power, allowing for the separation of n-**undecylbenzene** from closely related isomers and impurities. [17][18] Coupling with a mass spectrometer provides definitive identification of the main component and any contaminants.

Experimental Protocol:

- Sample Preparation: A dilute solution of n-**undecylbenzene** is prepared in a suitable volatile solvent (e.g., hexane).
- Injection: A small volume (e.g., 1 μ L) of the solution is injected into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., CP-Sil 8 CB). [17] Separation occurs based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
- Detection and Analysis: The separated components elute from the column at different times and are detected by the mass spectrometer. The resulting chromatogram shows peaks corresponding to each component. The area of the n-**undecylbenzene** peak relative to the total area of all peaks gives a measure of its purity.

[Click to download full resolution via product page](#)

Workflow for Purity Analysis by GC-MS.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23194, **Undecylbenzene**.

- National Institute of Standards and Technology (n.d.). Benzene, undecyl-. In NIST Chemistry WebBook.
- ChemBK (2024). **n-Undecylbenzene**.
- Vedantu (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- ANSI Webstore (n.d.). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
- ASTM International (2023). E324-18(2023) Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
- Powerplants 8 - Exhibit No. 8H (n.d.). ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter.".
- Amrita Vishwa Vidyapeetham Virtual Lab (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab.
- Intertek Inform (2018). ASTM D 4052 : 2018 Standard Test Method for Density, Relative Densit.
- Stanford Research Systems (n.d.). Melting Point Determination.
- Amrita Vishwa Vidyapeetham Virtual Lab (n.d.). Abbe's Refractometer.
- University of Technology (n.d.). Experiment name / Determination of Boiling point Purpose.
- GeeksforGeeks (2023). Determination of Boiling Point of Organic Compounds.
- University of Calgary (n.d.). Melting point determination.
- BYJU'S (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Scribd (n.d.). Abbe Refractometer: Principles and Use.
- Neshaminy School District (n.d.). DETERMINATION OF MELTING POINTS.
- Scribd (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA.
- JoVE (2020). Video: Boiling Points - Procedure.
- SSERC (n.d.). Melting point determination.
- eralytics (n.d.). ASTM D4052.
- University of Arizona (n.d.). Lab 2: Refractive Index and Snell's Law.
- Agilent Technologies, Inc. (2011). Analysis of alkylbenzenes.
- Miller, S. A., & Yalkowsky, S. H. (1997). Solubility of organic mixtures in water. Environmental Science & Technology, 31(2), 513-517.
- Open Oregon Educational Resources (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Method for determining the solubilities of hydrophobic organics in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASTM D4052 - eralytics [eralytics.com]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 6. data.ntsb.gov [data.ntsb.gov]
- 7. intertekinform.com [intertekinform.com]
- 8. store.astm.org [store.astm.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. thinksrs.com [thinksrs.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Virtual Labs [mp-amrt.vlabs.ac.in]
- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 15. scribd.com [scribd.com]
- 16. davjalandhar.com [davjalandhar.com]
- 17. agilent.com [agilent.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of n-Undecylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3432634#physical-properties-of-n-undecylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com